molecular formula C12H12O2 B1311757 (6-Methoxynaphthalen-2-yl)methanol CAS No. 60201-22-1

(6-Methoxynaphthalen-2-yl)methanol

Cat. No. B1311757
CAS RN: 60201-22-1
M. Wt: 188.22 g/mol
InChI Key: YKZCYRHZTSJCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Methoxynaphthalen-2-yl)methanol” is a chemical compound with the molecular weight of 188.23 . Its IUPAC name is (6-methoxy-2-naphthyl)methanol .


Synthesis Analysis

A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was achieved by a reaction between 2,2-diphenylethan-1-amine and naproxen .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 188.23 . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Solubility Studies The solubility of related compounds, such as (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, has been measured in various solvents. This research aids in understanding the solubility characteristics of similar compounds, including (6-Methoxynaphthalen-2-yl)methanol, which is crucial for their applications in pharmaceutical formulations and chemical processes (Yan et al., 2009).

Synthetic Procedures A study on the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, showcases the relevance of this compound derivatives in pharmaceutical synthesis (Xu & He, 2010).

Fluorogenic Labeling in HPLC The use of derivatives of this compound as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols demonstrates its application in analytical chemistry (Gatti et al., 1990).

Catalytic Applications Research on the methylation of 2-naphthol over molecular sieves, yielding 2-methoxynaphthalene, highlights the catalytic potential of this compound derivatives in chemical reactions (Stoylkova et al., 2000).

Photolysis Studies Studies on the photolysis of phenyliodonium salts in the presence of this compound derivatives illustrate their role in photochemical reactions, which can be important for developing new synthetic methods (Gu et al., 2000).

Spectroscopic Analysis Spectroscopic studies, including FT-IR and FT-Raman, of compounds like 4-(6-methoxynaphthalen-2-yl) butan-2-one provide insights into the molecular structure and behavior of this compound derivatives, essential for various scientific applications (Govindasamy & Gunasekaran, 2015)

Synthesis and Antibacterial Activity Research on the synthesis of derivatives such as 5,6-Dimethoxynaphthalene-2-carboxylic acid and their antibacterial activity against pathogenic bacteria signifies the potential biomedical applications of this compound derivatives (Göksu & Uğuz, 2005).

Catalytic Oxidation Studies The study of the encapsulation of molybdenum(VI) complexes in zeolites for the oxidation of alcohols and hydrocarbons, using derivatives of this compound, highlights its application in heterogeneous catalysis (Ghorbanloo & Alamooti, 2017).

Chemical Analysis via Gas Chromatography/Mass Spectrometry The analysis of methyl alpha-(6-methoxyl-2-naphthyl) propionate via gas chromatography and mass spectrometry, involving derivatives of this compound, shows its importance in analytical methodologies for chemical composition determination (Chen et al., 1999).

Metal Ion Complex Synthesis Research on the synthesis and characterization of metal ion complexes of 2-(6-methoxynaphthalen-2-yl) propanoate exhibits the potential of this compound derivatives in coordination chemistry and materials science (Yousif et al., 2013).

properties

IUPAC Name

(6-methoxynaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCYRHZTSJCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434113
Record name (6-methoxynaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60201-22-1
Record name (6-methoxynaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxynaphthalen-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of commercially available 6-methoxy-2-naphthaldehyde (200 mg; 1.07 mmol) in MeOH (5 ml) was treated portionwise at rt with NaBH4 (50 mg; 1.31 mmol), and the resulting mixture was further stirred at rt, under nitrogen, for 1 h. 2 M aq. HCl was added, and the organic solvent was removed under reduced pressure. AcOEt and water were added, and the separated organic layer was dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording (6-methoxynaphthalen-2-yl)methanol as a colorless solid. LC-MS (conditions E): tR=0.55 min.; no ionisation.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxynaphthalen-2-yl)methanol
Reactant of Route 2
(6-Methoxynaphthalen-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(6-Methoxynaphthalen-2-yl)methanol
Reactant of Route 4
(6-Methoxynaphthalen-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6-Methoxynaphthalen-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-Methoxynaphthalen-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.